molecular formula C16H14N2O3S B3018055 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide CAS No. 478258-14-9

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide

Cat. No. B3018055
CAS RN: 478258-14-9
M. Wt: 314.36
InChI Key: WYXPYGMVWQTHEJ-JXMROGBWSA-N
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Description

The compound "3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide" is a novel molecule that has been synthesized and characterized in various studies. While the provided data does not directly describe this exact compound, it does provide insights into similar compounds with related functional groups and structural motifs. For instance, compounds with methoxy, ethoxy, and methylthio substituents on the phenyl ring, as well as nitro substituents on the acrylamide moiety, have been synthesized and studied for their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides was achieved through a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide in the presence of potassium hydroxide as a catalyst . Similarly, the synthesis of 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides was performed by thiocarbomylation of 4-nitro-phenylacetamide with aryl isothiocyanates followed by methylation . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure and conformation of such compounds are often confirmed using techniques like X-ray crystallography, IR, NMR, and mass spectroscopy . The molecular conformation can be determined by varying torsion angles and calculating the molecular energy profile, which helps in identifying the lowest-energy conformation . Additionally, the electronic properties, such as HOMO and LUMO energies, can be analyzed to understand charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through various reactions. For instance, the desulfurization reaction of a related compound led to the formation of an unstable intermediate, which could undergo nucleophilic addition with amines or thiophenol to yield different derivatives . Such reactions highlight the potential of the functional groups present in "this compound" to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data, which include FT-IR, UV-vis, and NMR spectra . Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) can complement experimental data, providing insights into dipole moments, polarizability, and hyperpolarizability, indicating the potential of these compounds for applications such as nonlinear optical materials . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy changes can be calculated to understand the stability and reactivity at different temperatures .

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-22-15-8-5-12(6-9-15)7-10-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXPYGMVWQTHEJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478258-14-9
Record name 3-(4-(METHYLTHIO)PHENYL)-N-(3-NITROPHENYL)ACRYLAMIDE
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